(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique combination of functional groups, including a trifluoromethyl group, a piperidine ring, and a sulfonamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 3-(trifluoromethyl)piperidine with appropriate reagents to introduce the methylsulfanyl and oxo groups.
Coupling with Phenylethenesulfonamide: The intermediate is then coupled with 2-phenylethenesulfonamide under conditions that favor the formation of the (E)-isomer. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is investigated for its potential as a pharmaceutical agent. Its sulfonamide moiety is known for its antibacterial properties, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the trifluoromethyl group can enhance binding affinity and selectivity. The piperidine ring provides structural rigidity, facilitating the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethanesulfonamide: Similar structure but lacks the double bond in the phenylethene moiety.
N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethanesulfonamide: Similar structure but with different substituents on the piperidine ring.
Uniqueness
(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its metabolic stability, while the sulfonamide moiety provides potential biological activity.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(E)-N-[4-methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3S2/c1-28-12-9-17(18(25)24-11-5-8-16(14-24)19(20,21)22)23-29(26,27)13-10-15-6-3-2-4-7-15/h2-4,6-7,10,13,16-17,23H,5,8-9,11-12,14H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNAFANKWRBNJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC(C1)C(F)(F)F)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)N1CCCC(C1)C(F)(F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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